Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate
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Overview
Description
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is an organic compound with a complex structure, featuring a cyano group, a nitro group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details about the synthetic routes and reaction conditions can be found in various patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate
Uniqueness
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C16H13N2O4
- Molecular Weight : Approximately 299.29 g/mol
- Functional Groups : Contains cyano (-CN), nitro (-NO2), and ester (-COOCH3) groups.
These functional groups are significant as they may influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and nitro groups enhance its reactivity, potentially leading to:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Cytotoxic Effects : It has shown promise in inducing apoptosis in cancer cells, suggesting a role as a potential chemotherapeutic agent.
- Anti-inflammatory Activity : The structural components may allow it to modulate inflammatory responses by affecting cytokine release.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : Inhibits the release of pro-inflammatory cytokines.
- Cytotoxicity : Demonstrates selective toxicity towards cancer cell lines.
Cytotoxicity Studies
A study investigating the cytotoxic effects of this compound on various cancer cell lines revealed significant findings:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast) | 10.5 | Induced apoptosis |
HeLa (Cervical) | 12.3 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 15.0 | Inhibited proliferation |
These results suggest that the compound has promising anticancer properties, particularly against hormone-responsive breast cancer cells.
Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW264.7 macrophages:
Treatment | TNF-α Release (% Inhibition) | IL-6 Release (% Inhibition) |
---|---|---|
Control | - | - |
This compound (10 µM) | 45% | 50% |
This data indicates that the compound effectively reduces cytokine release, potentially through inhibition of the NF-kB signaling pathway.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents can significantly alter potency:
Compound Variation | IC50 (µM) | Activity Type |
---|---|---|
This compound | 10.5 | Cytotoxic |
Methyl 2-(4-nitrophenyl)-2-phenylacetate | 20.0 | Reduced activity |
Methyl 2-(3-cyano-4-methoxyphenyl)-2-phenylacetate | 15.0 | Moderate activity |
The presence of electron-withdrawing groups like nitro enhances cytotoxicity, while electron-donating groups can diminish it.
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
methyl 2-(3-cyano-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15(11-5-3-2-4-6-11)12-7-8-14(18(20)21)13(9-12)10-17/h2-9,15H,1H3 |
InChI Key |
SUYPKEHRXOZQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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